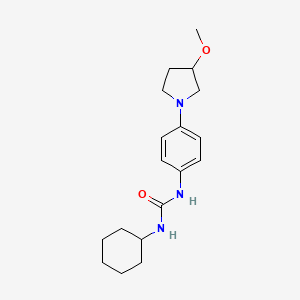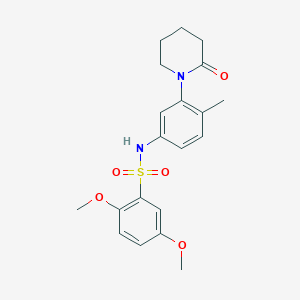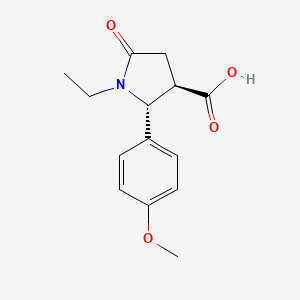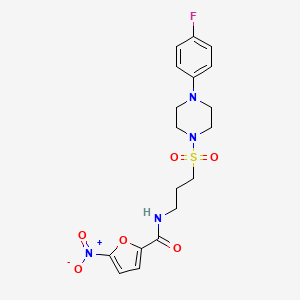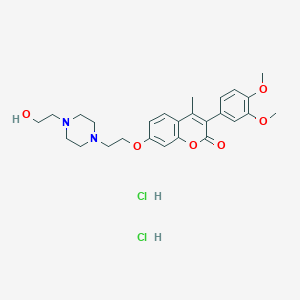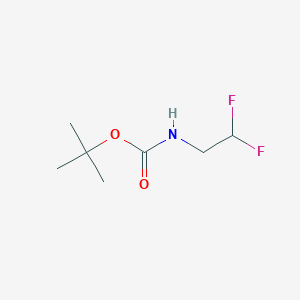
tert-Butyl (2,2-difluoroethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl (2,2-difluoroethyl)carbamate” is a chemical compound with the molecular formula C9H16F2N2O3 . It is also known by its IUPAC name "tert-butyl (2- ((2,2-difluoroethyl)amino)-2-oxoethyl)carbamate" .
Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 32 bonds. There are 14 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 (thio-) carbamate (aliphatic), and 1 secondary amine (aliphatic) .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, carbamates in general are known to undergo a variety of reactions. For instance, they can be formed in situ and subsequently reacted with substituted phenols .Mecanismo De Acción
Tert-Butyl (2,2-difluoroethyl)carbamate acts as a protecting group for amines by forming a stable carbamate linkage. The carbamate linkage protects the amine from unwanted reactions during the synthesis of organic compounds. The carbamate group can be easily removed under mild conditions to reveal the free amine.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects. It is a stable compound that is relatively inert under normal laboratory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using tert-Butyl (2,2-difluoroethyl)carbamate as a protecting group for amines include its stability, ease of use, and compatibility with a wide range of reaction conditions. The limitations of this compound include its relatively high cost and the need for careful handling due to its potential toxicity.
Direcciones Futuras
There are several future directions for the use of tert-Butyl (2,2-difluoroethyl)carbamate in organic synthesis. One potential application is the development of new drugs and pharmaceuticals. This compound can be used to protect the amine group in drug molecules, allowing for the synthesis of new compounds with improved pharmacological properties. Another potential application is the development of new materials, such as polymers and resins, that incorporate this compound as a building block. These materials could have a wide range of industrial and technological applications. Overall, this compound is a versatile reagent that has the potential to play an important role in the development of new organic compounds and materials.
Métodos De Síntesis
The synthesis of tert-Butyl (2,2-difluoroethyl)carbamate is a straightforward process that involves the reaction of tert-butyl chloroformate with 2,2-difluoroethylamine in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
Tert-Butyl (2,2-difluoroethyl)carbamate has been widely used as a protecting group for amines in organic synthesis. It is a versatile reagent that can be used in a variety of reactions, including the synthesis of peptides, amino acids, and other organic compounds. This compound has also been used in the development of new drugs and pharmaceuticals.
Propiedades
IUPAC Name |
tert-butyl N-(2,2-difluoroethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO2/c1-7(2,3)12-6(11)10-4-5(8)9/h5H,4H2,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTOBQFJNNYMPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


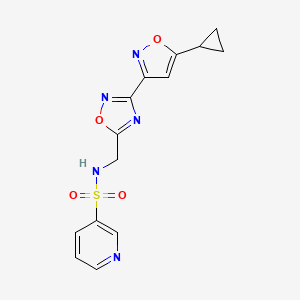
![2-Amino-7,7-dimethyl-5-(2-pyridin-2-yl-vinyl)-6,7-dihydro-benzo[b]thiophene-3-carbonitrile](/img/structure/B2786845.png)
![[4-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B2786846.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2786851.png)

